molecular formula C22H27FN2 B5000325 1-(2-fluorophenyl)-4-(4-phenylcyclohexyl)piperazine

1-(2-fluorophenyl)-4-(4-phenylcyclohexyl)piperazine

Cat. No. B5000325
M. Wt: 338.5 g/mol
InChI Key: VXPPFDLJMCMVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(4-phenylcyclohexyl)piperazine, commonly known as 2F-DCK, is a dissociative anesthetic and a derivative of the well-known anesthetic ketamine. It is a popular research chemical used in scientific studies due to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2F-DCK is not fully understood, but it is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain. This leads to a dissociative state, where the individual experiences a detachment from reality. It also affects the release of various neurotransmitters such as dopamine, serotonin, and noradrenaline, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2F-DCK are similar to those of ketamine. It produces a dissociative state, where the individual experiences a sense of detachment from reality, altered perception, and a loss of coordination. It also produces analgesic effects, which may be useful in the treatment of chronic pain. In addition, it has been shown to have antidepressant effects, which may be due to its ability to increase the release of various neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2F-DCK is its unique chemical properties, which make it a valuable tool for scientific research. It has a high affinity for the NMDA receptors, which makes it useful in the study of these receptors and their role in various physiological and pathological conditions. It is also relatively easy to synthesize and has a long shelf life.
However, there are also some limitations to the use of 2F-DCK in lab experiments. One of the main limitations is its potential for abuse, which may make it difficult to obtain regulatory approval for its use in clinical trials. In addition, there is limited information available on its long-term effects, which may limit its use in long-term studies.

Future Directions

For the study of 2F-DCK include its use in the treatment of various psychiatric disorders and the development of new analogs with improved therapeutic properties.

Synthesis Methods

The synthesis of 2F-DCK involves the reaction of 2-fluoroaniline and 4-phenylcyclohexanone in the presence of piperazine and an acid catalyst. The reaction yields 2F-DCK as a white crystalline powder with a melting point of 98-100°C. The purity of the synthesized compound can be determined using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2F-DCK has gained significant attention in the scientific community due to its potential therapeutic applications. It has been studied for its anesthetic, analgesic, and antidepressant effects. In addition, it has been investigated for its potential use in the treatment of various psychiatric disorders such as anxiety, depression, and post-traumatic stress disorder (PTSD).

properties

IUPAC Name

1-(2-fluorophenyl)-4-(4-phenylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2/c23-21-8-4-5-9-22(21)25-16-14-24(15-17-25)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-9,19-20H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPPFDLJMCMVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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